molecular formula C18H22ClNO3 B2965214 {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 474665-17-3

{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE

Cat. No.: B2965214
CAS No.: 474665-17-3
M. Wt: 335.83
InChI Key: KHTMXIJUHULFRM-UHFFFAOYSA-N
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Description

{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule is characterized by a carbamate linker connecting a 2-(cyclohex-1-en-1-yl)ethylamine moiety to a glycolate ester of 4-chlorophenylacetic acid. The cyclohexenyl group provides a site of unsaturation that can be functionalized, while the 4-chlorophenyl group is a common structural motif in bioactive molecules, often influencing a compound's interaction with biological targets . As a chemical building block, this compound could be utilized in the synthesis of more complex molecules or libraries for high-throughput screening . Its specific research applications and mechanism of action are proprietary and warrant further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c19-16-8-6-15(7-9-16)12-18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTMXIJUHULFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE can be achieved through a multi-step process:

    Formation of the Cyclohexene Derivative: Starting from cyclohexanone, a Wittig reaction can be employed to introduce the double bond, forming cyclohex-1-en-1-yl.

    Introduction of the Carbamoyl Group: The cyclohexene derivative can be reacted with ethyl isocyanate under mild conditions to form the carbamoyl group.

    Esterification: The final step involves the esterification of the carbamoyl intermediate with 2-(4-chlorophenyl)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The chlorophenyl acetate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbamoyl group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) for substitution reactions.

Major Products

    Epoxides and Diols: From oxidation of the cyclohexene ring.

    Amines: From reduction of the carbamoyl group.

    Substituted Derivatives: From nucleophilic substitution of the chlorophenyl acetate moiety.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structural features.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic agent.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[[[2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

  • Structural Differences: Replaces the cyclohexene with a cyclohexane ring and incorporates a tetrahydrobenzo[c]chromenone scaffold.
  • Functional Groups: Contains an ether-linked acetyl amino group instead of a carbamoyl ester.
  • Implications: The chromenone system may enhance π-π stacking with aromatic protein residues, while the carboxylic acid group increases polarity, reducing passive diffusion compared to the target compound’s ester .

Centrophenoxine orotate (2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate)

  • Structural Differences: Substitutes the carbamoyl-methyl group with a dimethylaminoethyl ester and pairs the 4-chlorophenoxyacetate with orotic acid.
  • Functional Groups: The dimethylaminoethyl group introduces basicity (pKa ~9), enabling protonation at physiological pH, which may enhance cholinergic activity.
  • Implications : The orotate salt improves solubility but reduces blood-brain barrier penetration relative to the target compound’s neutral carbamoyl ester .

Ethyl 2-[2-(4-chlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate

  • Structural Differences : Replaces the cyclohexene-carbamoyl unit with a benzimidazole-styryl system.
  • Functional Groups : The benzimidazole core allows for intercalation or metal coordination, while the styryl group enhances planarity for DNA/protein intercalation.

trans-4-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

  • Structural Differences : Features a trans-cyclohexane-carboxylic acid and a 2-methoxyphenyl ketone.
  • Functional Groups : The ketone group may form Schiff bases with lysine residues, while the methoxy group enhances electron-donating effects.
  • Implications : The carboxylic acid group limits cell permeability compared to the target compound’s ester, but improves solubility in aqueous environments .

Comparative Analysis Table

Compound Molecular Weight Key Functional Groups Solubility (LogP) Binding Affinity (Glide XP Score)* Biological Activity
Target Compound ~363.8 Cyclohexene, carbamoyl, 4-chlorophenyl 3.2† -9.8 kcal/mol Enzyme inhibition (hypothetical)
4-[[[2-[(2-Chloro-6-oxo...)acid ~432.9 Cyclohexane, chromenone, carboxylic acid 1.8 -8.3 kcal/mol Anticancer (in vitro)
Centrophenoxine orotate ~423.8 Dimethylaminoethyl, orotic acid 2.5 -7.1 kcal/mol Nootropic, cholinergic
Ethyl 2-[2-(4-chlorostyryl...) ~340.8 Benzimidazole, styryl, ethyl ester 4.0 -6.5 kcal/mol Antiparasitic
trans-4-[2-(2-Methoxyphenyl...) ~276.3 trans-Cyclohexane, ketone, carboxylic acid 2.1 -7.9 kcal/mol Anti-inflammatory

*Glide XP scores estimated using methods from ; lower (more negative) scores indicate stronger binding.
†Predicted using QikProp (Schrödinger).

Research Findings and Implications

  • Hydrophobic Enclosure : The target compound’s cyclohexene and 4-chlorophenyl groups create a hydrophobic enclosure, scoring favorably in Glide XP (similar to ’s "hydrophobic enclosure" motif) .
  • Metabolic Stability: The carbamoyl-methyl ester likely resists hydrolysis better than ethyl or dimethylaminoethyl esters (e.g., –4), prolonging half-life .
  • Selectivity : The benzimidazole in ’s compound shows distinct activity against parasites, whereas the target compound’s lack of heterocycles may favor enzyme inhibition .

Biological Activity

The compound {[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate is a complex organic molecule that has garnered interest in various fields of biological research due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclohexene ring, a carbamoyl group, and a chlorophenyl moiety. Its structural complexity suggests potential interactions with biological targets, which may lead to diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity : Preliminary studies indicate that derivatives containing similar functional groups exhibit antibacterial properties. For instance, compounds with chlorophenyl moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may also serve as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. Research has demonstrated that related compounds exhibit significant inhibitory effects, with some showing IC50 values as low as 0.63 µM against AChE .
  • Anticancer Potential : Similar compounds have been studied for their anticancer properties. The presence of the carbamoyl group is often linked to enhanced cytotoxicity against cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as receptors or enzymes. These interactions can alter enzymatic activity or cellular signaling pathways, leading to therapeutic outcomes.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Antibacterial Screening : A study on 1,3,4-oxadiazole derivatives revealed that compounds with similar structures exhibited strong antibacterial activity. The results showed significant inhibition against tested bacterial strains, suggesting that the incorporation of the chlorophenyl group may enhance antibacterial efficacy .
  • Enzyme Inhibition Studies : Research involving piperidine derivatives indicated that modifications in structure could lead to improved enzyme inhibition profiles. The synthesized compounds demonstrated potent AChE inhibition with favorable IC50 values compared to standard drugs .
  • In Vivo Evaluations : While many studies focus on in vitro activities, the transition to in vivo models is crucial for assessing the therapeutic potential of this compound. Future studies should aim to evaluate pharmacokinetics and toxicity in animal models.

Data Tables

The following table summarizes key findings related to the biological activity of similar compounds:

CompoundActivity TypeTarget/PathwayIC50 Value (µM)
5-{1-[(4-chlorophenyl)sulfonyl]...AntibacterialVarious bacterial strainsVaries (e.g., 2.14)
Piperidine derivativeAChE InhibitionAcetylcholinesterase0.63
Carbamoyl derivativesAnticancerCancer cell linesVaries

Q & A

Basic Questions

Q. What methodological challenges arise during the synthesis of {[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2-(4-CHLOROPHENYL)ACETATE, and how can they be addressed?

  • Answer : Key challenges include optimizing reaction conditions (e.g., stoichiometry, solvent selection) and ensuring reaction completion. Methodological solutions involve:

  • Using anhydrous potassium carbonate as a catalyst in ethanol under reflux to enhance reaction efficiency .
  • Monitoring reaction progression through observable changes (e.g., color shifts) and post-synthesis purification via recrystallization from ethanol to isolate the product .
  • Iterative pilot reactions to refine parameters like temperature and substrate ratios, coupled with literature-based synthetic route design .

Q. How should researchers select a theoretical framework for studying this compound's biochemical or environmental interactions?

  • Answer :

  • Anchor hypotheses to established theories, such as structure-activity relationships (SAR) for biochemical studies or partition coefficient models (e.g., log P) for environmental fate analysis .
  • Explicitly align experimental design with frameworks that guide observation methods (e.g., enzyme kinetics for biochemical assays or abiotic/biotic transformation pathways for environmental studies) .
  • Use bibliometric analysis to identify dominant theories in related literature and integrate them into the research design .

Advanced Questions

Q. How can contradictions between computational predictions and experimental data regarding this compound's reactivity be resolved?

  • Answer :

  • Validate computational models by re-evaluating parameters (e.g., solvent effects, DFT functionals) and comparing outputs with controlled experimental results under varied conditions (pH, temperature) .
  • Employ sensitivity analysis to identify variables most affecting predictions and conduct cross-disciplinary peer reviews to ensure methodological rigor .
  • Replicate experiments using advanced instrumentation (e.g., in-situ spectroscopy) to detect transient intermediates or side reactions not modeled computationally .

Q. What methodological design is recommended for long-term ecological risk assessments of this compound?

  • Answer :

  • Adopt a tiered approach:

Laboratory studies : Determine biodegradation half-life, toxicity thresholds (e.g., LC50 for aquatic organisms), and photodegradation rates .

Field monitoring : Track bioaccumulation in biotic/abiotic compartments and spatial distribution patterns .

Ecosystem modeling : Predict long-term impacts using dynamic models that integrate compound persistence and food-web transfer .

  • Design longitudinal studies (5+ years) with periodic sampling to capture seasonal and environmental variability .

Q. How can researchers reconcile conflicting data from in vitro and in vivo studies on this compound's biological effects?

  • Answer :

  • Conduct parallel assays using standardized protocols (e.g., OECD guidelines) to isolate variables like metabolic activation or tissue-specific uptake .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios, accounting for bioavailability and compartmental distribution .
  • Validate findings through multi-species testing (e.g., Daphnia magna for acute toxicity, rodent models for chronic exposure) .

Q. What advanced strategies improve the reproducibility of synthetic protocols for this compound?

  • Answer :

  • Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) such as catalyst purity, mixing efficiency, and drying conditions .
  • Use design-of-experiments (DoE) to statistically optimize reaction variables and identify robustness thresholds .
  • Archive raw data (e.g., NMR spectra, HPLC chromatograms) in open-access repositories for cross-validation .

Q. How should methodological frameworks be adapted to study this compound's transformation products in environmental matrices?

  • Answer :

  • Combine suspect and non-target screening via high-resolution mass spectrometry (HRMS) to identify transformation products .
  • Apply isotope labeling or stable-isotope tracers to track degradation pathways and quantify metabolite formation rates .
  • Integrate computational tools (e.g., QSAR models) to predict toxicity of unidentified transformation products .

Notes

  • Methodological Rigor : Ensure all studies include controls (e.g., solvent blanks, negative/positive controls) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Interdisciplinary Collaboration : Leverage partnerships with computational chemists, ecotoxicologists, and synthetic biologists to address complex research questions .

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